2-[2-(4-Cyanophenyl)ethoxy]ethanol
Description
2-[2-(4-Cyanophenyl)ethoxy]ethanol is a substituted ethoxyethanol derivative featuring a 4-cyanophenyl group attached via a two-unit ethoxy chain to an ethanol backbone. While direct data on this compound is absent in the provided evidence, its structure can be inferred from analogs. The cyano (-CN) group is electron-withdrawing, likely enhancing polarity and influencing solubility, boiling point, and reactivity compared to alkyl- or alkoxy-substituted analogs. Such compounds are typically intermediates in pharmaceuticals, surfactants, or polymer synthesis .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-[2-(2-hydroxyethoxy)ethyl]benzonitrile |
InChI |
InChI=1S/C11H13NO2/c12-9-11-3-1-10(2-4-11)5-7-14-8-6-13/h1-4,13H,5-8H2 |
InChI Key |
WWFOJNSZPAXYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOCCO)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Phenyl Group
The substituent on the phenyl ring significantly alters physicochemical properties:
- 4-Methoxyphenyl: Found in 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8, C₉H₁₂O₂), the methoxy (-OCH₃) group is electron-donating, reducing polarity. This compound is used in fragrances and as a polar solvent .
- 4-Ethoxyphenyl: 2-(4-Ethoxyphenyl)ethanol (CAS 22545-15-9, C₁₀H₁₄O₂) shares similar applications but with slightly lower polarity due to the longer ethoxy chain .
- 4-Benzyl: 2-(4-Benzylphenoxy)ethanol (CAS 85983-26-2, C₁₅H₁₆O₂) incorporates a hydrophobic benzyl group, favoring use in hydrophobic matrices or as a synthetic intermediate .
- 4-Nonyl: Nonylphenol ethoxylates like 2-[2-(nonylphenoxy)ethoxy]ethanol (CAS 27176-93-8) are nonionic surfactants but face regulatory restrictions due to environmental persistence .
Ethoxy Chain Length Variations
- Single ethoxy unit: 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8) has a shorter chain, reducing molecular weight (152.19 g/mol) and boiling point compared to analogs with extended chains .
- Two ethoxy units: Compounds like 2-[2-(4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) exhibit higher molecular weights and are used as surfactants .
- Extended chains: 2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol (from plant extracts) shows increased hydrophilicity and applications in drug delivery .
Functional Group Modifications
- Amino groups: 2-(2-(Dimethylamino)ethoxy)ethanol (DMAEE, CAS 1704-62-7, C₆H₁₅NO₂) serves as a solvent and surfactant, with basicity enabling pH-dependent reactivity .
- Thioether linkages: Ethanol, 2-[2-[2-[[(4-methoxyphenyl)methyl]thio]ethoxy]ethoxy]- (CAS 374807-94-0, C₁₄H₂₂O₄S) introduces sulfur, enhancing metal-binding capacity for specialized syntheses .
- Halogenated derivatives: 2-(2-(2-Bromoethoxy)ethoxy)ethanol (C₆H₁₄Br₂O₃) acts as a brominated intermediate in polymer and electronic chemical synthesis .
Data Table: Key Structural and Functional Comparisons
*Estimated based on nonyl (C₉H₁₉) and ethoxyethanol backbone.
Research Findings
- Environmental Impact: Nonylphenol ethoxylates (e.g., CAS 27176-93-8) are restricted due to endocrine-disrupting properties, highlighting the need for safer alternatives like cyano-substituted derivatives .
- Synthetic Utility: Ethoxyethanol derivatives with amino or thioether groups (e.g., CAS 374807-94-0) are pivotal in pharmaceutical intermediates, leveraging their reactivity for cross-coupling or conjugation .
- Thermal Properties: Longer ethoxy chains correlate with higher boiling points; e.g., 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol has a boiling point >200°C .
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